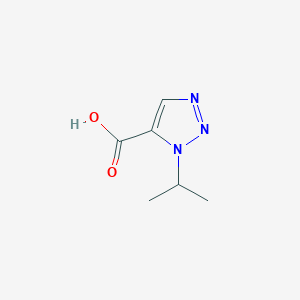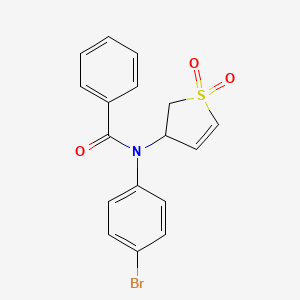![molecular formula C20H23ClN4O2S B2484308 N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide CAS No. 1112418-06-0](/img/structure/B2484308.png)
N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazin-1-yl pyrimidinyl acetamides and their derivatives involves multiple steps, including reactions like the Whol Ziegler reaction, Williamson reaction, and aminolysis, highlighting the complexity and the meticulous approach required in synthesizing such compounds (Li Ming-zhu, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves intricate arrangements and conformations. For instance, studies on 4-(2-methoxyphenyl)piperazin-1-ium compounds reveal distorted chair conformations and significant interactions like hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Fatmah A. M. Al-Omary et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving piperazinyl and pyrimidinyl moieties can lead to a wide range of compounds with varied properties. For example, reactions with ethyl chloroacetate, sodium methoxide, and ammonia lead to derivatives with antimicrobial activities, underscoring the chemical versatility of these structures (Aisha Hossan et al., 2012).
Physical Properties Analysis
The physical properties of compounds in this category, such as solubility and melting points, are influenced by their molecular structure. For example, the introduction of a piperazine unit significantly enhances aqueous solubility, a crucial factor in the compound's bioavailability and pharmaceutical applications (K. Shibuya et al., 2018).
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents : A study synthesized novel heterocyclic compounds, including derivatives of this chemical, which exhibited significant anti-inflammatory and analgesic activities. These compounds were found to be potent cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem et al., 2020).
Anticancer and Anti-inflammatory Activity : Research involving derivatives of the compound demonstrated notable in-vitro anticancer and anti-inflammatory activities. Some of these derivatives showed a selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013).
Memory Enhancement in Mice : A study focused on the synthesis of 4-substituted piperazin-1-yl derivatives of the compound, exploring their effects on memory in mice. The results indicated a positive impact on memory ability (Li Ming-zhu, 2008).
Potential Anticonvulsant Drug : Another study developed and validated an HPLC method for determining related substances in a novel anticonvulsant drug candidate, derived from a similar compound. This research suggests potential applications in treating convulsions (Severina et al., 2021).
Dual Cytokine Regulator : A derivative of this compound, acting as a dual cytokine regulator, has shown to protect mice from endotoxin-induced shock by inhibiting TNF-alpha release and augmenting interleukin-10 release (Fukuda et al., 2000).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2S/c1-3-24(4-2)20-23-16-10-12-28-18(16)19(27)25(20)11-9-17(26)22-13-14-5-7-15(21)8-6-14/h5-8,10,12H,3-4,9,11,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQMUFMBLLKFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=C(C=C3)Cl)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)



![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)


![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)





